molecular formula C5H7ClO2 B1594702 Ethyl 2-chloroacrylate CAS No. 687-46-7

Ethyl 2-chloroacrylate

Cat. No.: B1594702
CAS No.: 687-46-7
M. Wt: 134.56 g/mol
InChI Key: CVUNPKSKGHPMSY-UHFFFAOYSA-N
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Description

Ethyl 2-chloroacrylate is an organic compound with the molecular formula C5H7ClO2. It is a colorless liquid that is primarily used in the synthesis of various chemicals and polymers. This compound is known for its reactivity due to the presence of both an ester and a chloro group, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

Ethyl 2-chloroacrylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a monomer in the synthesis of polymers and copolymers.

    Biology: Used in the preparation of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Employed in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of adhesives, coatings, and resins.

Safety and Hazards

Ethyl 2-chloroacrylate is considered hazardous. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure, respiratory system) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

Target of Action

Ethyl 2-chloroacrylate, also known as Ethyl alpha-chloroacrylate, is a chemical compound that primarily targets the polymerization process in biological systems . It interacts with the polymer chains and influences their formation and structure .

Mode of Action

The compound acts by undergoing a radical polymerization process . This process involves the conversion of this compound to (S)-2-chloropropanoate in a NADPH-dependent manner . The compound’s interaction with its targets results in changes in the structure and properties of the polymer chains .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The compound influences this pathway by undergoing a radical polymerization process, which results in the formation of (S)-2-chloropropanoate . This compound then undergoes further reactions, affecting downstream processes and pathways .

Pharmacokinetics

Given its chemical structure and properties, it is likely that the compound is rapidly absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

The action of this compound results in changes at the molecular and cellular levels. Specifically, it influences the structure and properties of polymer chains, which can have various effects depending on the specific biological system and context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemical compounds, the pH of the environment, and temperature can all affect the compound’s action . Therefore, these factors should be carefully controlled and monitored when using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloroacrylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process typically involves cooling the ethyl acetoacetate to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then allowed to react at 20-25°C for about 4 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as vacuum distillation to remove residual acidic gases and ensure high product purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloroacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Polymerization: It can undergo radical polymerization to form polymers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Polymerization: Polymers with varying properties based on the reaction conditions.

    Hydrolysis: Ethyl acrylate and hydrochloric acid.

Comparison with Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the chloro group.

    Ethyl chloroacetate: Contains a chloro group but differs in the position of the ester group.

    Methyl 2-chloroacrylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the combination of the chloro and ester groups, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of chemicals and materials .

Properties

IUPAC Name

ethyl 2-chloroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUNPKSKGHPMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30772-38-4
Record name 2-Propenoic acid, 2-chloro-, ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30772-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4060993
Record name Ethyl 2-chloroacrylate
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Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-46-7
Record name Ethyl 2-chloro-2-propenoate
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Record name 2-Propenoic acid, 2-chloro-, ethyl ester
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Record name Ethyl .alpha.-chloroacrylate
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Record name 2-Propenoic acid, 2-chloro-, ethyl ester
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Record name Ethyl 2-chloroacrylate
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Record name Ethyl 2-chloroacrylate
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Record name Ethyl 2-chloroacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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